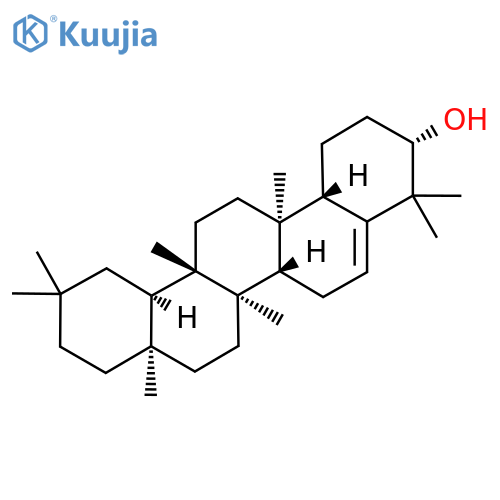Cas no 545-24-4 (5-glutinen-3-ol)

5-glutinen-3-ol structure
5-glutinen-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-Glutinen-3-ol
- (3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol
- 3beta-hydroxy-D:B-friedoolean-5-ene
- 3beta-hydroxyglutin-5-ene
- D:B-Friedoolean-5-en-3beta-ol
- glutin-5-en-3beta-ol
- glutinol
- epi-Alnusenol
- Glutin-5-en-3β-ol
- [ "Glutin-5-en-3β-ol" ]
- BDBM50242217
- FS-10002
- D:B-Friedoolean-5-en-3-ol, (3)-; D:B-Friedoolean-5-en-3-ol ; Glutin-5-en-3-ol
- SCHEMBL3132609
- AKOS032948410
- glut-5-en-3-ol
- 3beta-hydroxy-5-glutinene
- Q27132635
- glut-5-en-3beta-ol
- 545-24-4
- DTXSID60202902
- (3S,6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol
- CHEMBL452242
- CHEBI:63462
- C20188
- (+)-D:B-Friedoolean-5-en-3beta-ol
- Glutin-5-en-3I2-ol
- 3b-Hydroxyglutin-5-ene
- Glutina-5-ene-3beta-ol
- 3b-Hydroxy-d:b-friedoolean-5-ene
- DTXCID50125393
- Glutin-5-en-3b-ol
- 5-glutinen-3-ol
-
- インチ: InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1
- InChIKey: HFSACQSILLSUII-ISSAZSKYSA-N
- ほほえんだ: CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C
計算された属性
- せいみつぶんしりょう: 426.38600
- どういたいしつりょう: 426.386166214g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 31
- 回転可能化学結合数: 0
- 複雑さ: 790
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 491.8±14.0 °C at 760 mmHg
- フラッシュポイント: 218.0±12.4 °C
- PSA: 20.23000
- LogP: 8.16890
- じょうきあつ: 0.0±2.8 mmHg at 25°C
5-glutinen-3-ol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5-glutinen-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G253875-2.5mg |
5-glutinen-3-ol |
545-24-4 | 2.5mg |
$ 700.00 | 2022-06-04 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3111-1 mL * 10 mM (in DMSO) |
5-Glutinen-3-ol |
545-24-4 | 1 mL * 10 mM (in DMSO) |
¥ 1760 | 2023-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G74420-5mg |
(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol |
545-24-4 | ,HPLC≥98% | 5mg |
¥2560.0 | 2023-09-07 | |
| TRC | G253875-5mg |
5-glutinen-3-ol |
545-24-4 | 5mg |
$ 1445.00 | 2022-06-04 | ||
| TRC | G253875-1mg |
5-glutinen-3-ol |
545-24-4 | 1mg |
$ 435.00 | 2022-06-04 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3111-1 mg |
5-Glutinen-3-ol |
545-24-4 | 1mg |
¥1315.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3111-5 mg |
5-Glutinen-3-ol |
545-24-4 | 98% | 5mg |
¥ 1,660 | 2023-07-11 | |
| A2B Chem LLC | AG28276-5mg |
5-Glutinen-3-Ol |
545-24-4 | 98.5% | 5mg |
$302.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3111-5mg |
5-Glutinen-3-ol |
545-24-4 | 5mg |
¥ 1660 | 2024-07-20 | ||
| TargetMol Chemicals | TN3111-1 ml * 10 mm |
5-Glutinen-3-ol |
545-24-4 | 1 ml * 10 mm |
¥ 1760 | 2024-07-20 |
5-glutinen-3-ol 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:545-24-4)5-Glutinen-3-ol

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ